molecular formula C20H19N3O6 B8167193 (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate

(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate

Cat. No.: B8167193
M. Wt: 397.4 g/mol
InChI Key: GGCZIIJGYGAYOG-INIZCTEOSA-N
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Description

(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidinone ring, a benzyloxycarbonyl-protected amino group, and a pyridine ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl-Protected Amino Group: This step often involves the use of benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Attachment of the Pyridine Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The pyrrolidinone ring can be oxidized to form different derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidinone ring.

    Reduction: Free amino derivatives after removal of the benzyloxycarbonyl group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Could be explored for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: May be used in the production of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl-protected amino group can be deprotected to reveal a free amino group, which can interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-phenylalanine: Similar in having a benzyloxycarbonyl-protected amino group.

    Pyridine-3-carboxylic acid: Shares the pyridine ring structure.

    N-Boc-L-phenylalanine: Another amino acid derivative with a different protecting group (Boc instead of Cbz).

Uniqueness

(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate is unique due to its combination of a pyrrolidinone ring, a benzyloxycarbonyl-protected amino group, and a pyridine ring

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)-3-pyridin-4-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c24-17-6-7-18(25)23(17)29-19(26)16(12-14-8-10-21-11-9-14)22-20(27)28-13-15-4-2-1-3-5-15/h1-5,8-11,16H,6-7,12-13H2,(H,22,27)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCZIIJGYGAYOG-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=NC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=NC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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